Diisopropyl disulfide

描述

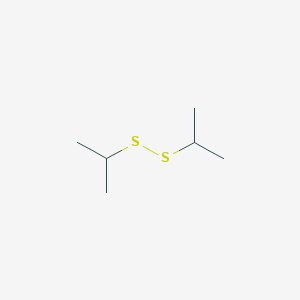

Diisopropyl disulfide, also known as 2-(propan-2-yldisulfanyl)propane, is an organic compound with the molecular formula C6H14S2. It is a volatile sulfur compound that is often found in Allium species, such as onions and garlic. This compound is characterized by its strong, sulfurous odor and is used in various industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: Diisopropyl disulfide can be synthesized through several methods. One common method involves the reaction of isopropanol with carbon disulfide in the presence of a solid base and an oxidizing agent such as chlorine.

Industrial Production Methods: In industrial settings, this compound is often produced using a one-step method that integrates the generation and oxidation of isopropyl xanthate. This method involves the use of isopropanol as a disperse medium and careful control of reaction conditions, such as the introduction time of the oxidizing agent, to achieve high yield and purity .

化学反应分析

Oxidation Reactions

Diisopropyl disulfide can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) or peracids.

Reduction Reactions

Disulfides can be reduced to thiols using various reducing agents .

-

Hydride Agents: Hydride agents such as lithium aluminum hydride (LiAlH4) can be used. Sodium borohydride (NaBH4) is also capable of reducing disulfides to thiols .

-

Alkali Metals: Alkali metals can effect the reduction, followed by protonation .

-

Thiols: Thiols such as β-mercaptoethanol (β-ME) or dithiothreitol (DTT) can serve as reductants through thiol-disulfide exchange . Tris(2-carboxyethyl)phosphine (TCEP) is also used as a reductant because it is odorless, selective, and resistant to oxidation in the air .

The general reaction for reduction is:

Substitution Reactions

This compound can participate in substitution reactions with nucleophiles, leading to the formation of various organosulfur compounds. Thiol-disulfide exchange is a notable example . In this exchange, a thiolate group (-S-) displaces a sulfur atom in the disulfide bond (-S-S-). The reaction is pH-dependent, with higher pH favoring the thiolate form, thus promoting the reaction .

Other Reactions

-

Reaction with Sulfur Dichloride: this compound can be synthesized from diisopropyl sulfide with sulfur dichloride (S2Cl2) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane).

-

Zincke Cleavage: Halogens can oxidize disulfides to sulfenyl halides .

(where X is a halogen)

Radical-Mediated Reactions

Disulfide exchange can occur via a radical-mediated mechanism . The presence of radical traps or sources can modify the reaction kinetics . UV radiation can also initiate the exchange reaction .

Dixanthogen Disulfide Formation

This compound can be transformed into diisopropyl dixanthogen disulfide through oxidation of xanthate salts . A method involves using isopropanol, a solid base, carbon disulfide, and chlorine as raw materials .

Nickel-Catalyzed Reactions

Nickel catalysts can be used in the preparation of unsymmetrical disulfides . For example, Ni(PPh3)2Cl2 can catalyze the reaction between a thiol and a tetrasulfane to form a disulfide .

Reaction Thermochemistry

The reaction thermochemistry data for dipropyl disulfide (a related compound) includes heat of vaporization and reaction enthalpy :

| Property | Value | Units |

|---|---|---|

| ΔvapH° (Heat of Vaporization) | 53.14 - 54.2 | kJ/mol |

| ΔrH° (Reaction Enthalpy) | -124.9 | kJ/mol |

科学研究应用

Polymer Science

Diisopropyl disulfide is primarily recognized for its role as a coupling agent in polymer chemistry. It has been used to enhance the properties of silica-filled rubber compounds. Research has demonstrated that DIPDIS can improve the mechanical properties of polymers by promoting better dispersion and bonding between the silica filler and the polymer matrix.

- Case Study : A study published in the Journal of Applied Polymer Science highlighted that this compound acts as an effective coupling agent for silica, resulting in significant improvements in tensile strength and elasticity of rubber compounds . This enhancement is attributed to the formation of covalent bonds between the silanol groups on silica and the sulfur atoms in DIPDIS.

Flavoring Agents

DIPDIS is also utilized in the food industry as a flavoring agent due to its characteristic alliaceous odor. Its application in flavoring is particularly noted in products designed to mimic garlic or onion flavors.

- Case Study : The Good Scents Company notes that this compound is used in various food products to impart a savory flavor profile, especially in sauces and seasonings . The compound's sensory properties make it valuable for enhancing taste without overpowering other ingredients.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a reagent for various transformations. It can be employed in the synthesis of other sulfur-containing compounds and as an intermediate in organic reactions.

- Research Findings : A study published in the Journal of Physical Chemistry A examined the conformational equilibria and molecular structures of this compound using high-resolution microwave spectroscopy . This research contributes to understanding how DIPDIS can be manipulated in synthetic pathways to yield desired chemical products.

Potential Applications in Medicine

Emerging research suggests that this compound may have potential therapeutic applications due to its biological activity. Studies indicate that sulfur compounds can exhibit antimicrobial properties, which could be beneficial in developing new pharmaceuticals.

- Preliminary Findings : Investigations into sulfur-containing compounds have shown promising results regarding their efficacy against certain bacterial strains, suggesting that further exploration of this compound's biological effects could lead to valuable medical applications.

作用机制

The mechanism of action of diisopropyl disulfide involves its ability to form disulfide bonds. These bonds can interact with various molecular targets, including proteins and enzymes, leading to changes in their structure and function. This interaction can affect various biochemical pathways, contributing to its biological activities .

相似化合物的比较

Dimethyl disulfide: Another disulfide compound with similar chemical properties but different molecular structure.

Dipropyl disulfide: Similar to diisopropyl disulfide but with longer alkyl chains.

Methyl propyl disulfide: A mixed disulfide with one methyl and one propyl group.

Uniqueness: this compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its volatility and strong sulfurous odor make it particularly useful in applications requiring these characteristics .

生物活性

Diisopropyl disulfide (DIDS), a compound with the chemical formula , is a member of the disulfide family known for its biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with DIDS, including data tables and case studies.

This compound is characterized by its two isopropyl groups connected by a disulfide bond. This structure is significant in biological systems, particularly in redox reactions where disulfide bonds play crucial roles in protein folding and function. The compound acts primarily as a reducing agent, facilitating the cleavage and formation of disulfide bonds in proteins, which is essential for maintaining protein structure and function.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 146.31 g/mol |

| Boiling Point | 164-166 °C |

| Density | 0.87 g/cm³ |

| Solubility | Soluble in organic solvents |

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Antioxidant Activity : DIDS has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in cardiovascular health, where oxidative stress contributes to disease progression .

- Modulation of Protein Disulfide Isomerase (PDI) : DIDS interacts with PDI, an enzyme critical for the formation and rearrangement of disulfide bonds in proteins. This interaction can influence cellular processes such as apoptosis and protein folding .

- Antimicrobial Properties : Studies have demonstrated that DIDS possesses antimicrobial activity against various pathogens, making it a candidate for further research in antimicrobial therapies .

Case Studies

- Cardiovascular Health : A study explored the role of DIDS in modulating PDI activity in platelets, suggesting that it may help regulate thrombus formation through its effects on disulfide bond dynamics in coagulation factors .

- Cancer Research : In a clinical trial involving cancer patients, DIDS was investigated for its potential to reduce coagulation markers without significant bleeding risks. The findings indicated that targeting PDI with DIDS could be beneficial in managing coagulation-related complications in cancer therapy .

- Antioxidant Effects : Research focused on the antioxidant capacity of DIDS revealed its effectiveness in reducing oxidative damage in cellular models, supporting its potential use as a protective agent against oxidative stress-related diseases .

Research Findings

The following findings summarize key research outcomes related to this compound:

- Inhibition of Platelet Activation : DIDS has been shown to inhibit platelet activation by modulating the redox state of PDI, which is crucial for platelet function during thrombus formation .

- Protein Folding : Studies indicate that DIDS can enhance the efficiency of protein folding by acting on misfolded proteins through its reducing properties, thus promoting correct disulfide bond formation .

- Potential Therapeutic Applications : Given its biological activities, there is growing interest in exploring DIDS as a therapeutic agent for conditions such as cardiovascular diseases and cancer due to its ability to modulate redox-sensitive pathways .

属性

IUPAC Name |

2-(propan-2-yldisulfanyl)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZAZXBXPKRULLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SSC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022216 | |

| Record name | Isopropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid with a sulfurous, oniony odour | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.00 to 177.00 °C. @ 760.00 mm Hg | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, very slightly soluble in water; soluble in alcohols and oils | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.843-0.847 | |

| Record name | Diisopropyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/479/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4253-89-8 | |

| Record name | Diisopropyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4253-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004253898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diisopropyl disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIISOPROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP550P623A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-69 °C | |

| Record name | Diisopropyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029578 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary characteristic odor associated with diisopropyl disulfide?

A1: this compound is often described as having a potent, sulfurous, and unpleasant odor. This characteristic smell has been linked to its presence in various natural and artificial settings. For example, it is considered a key contributor to the off-flavor found in thermally treated watermelon juice []. Additionally, certain strains of blue-green algae, specifically Microcystis flos-aquae, release this compound, giving off a strong, unpleasant odor [, , ].

Q2: How does the presence of ethanol affect the analysis of this compound and other volatile sulfur compounds in wine using solid-phase microextraction (SPME)?

A2: Ethanol significantly impacts the detectability of this compound and other volatile sulfur compounds in wine during SPME analysis. Increasing ethanol concentrations lead to a marked decrease in the adsorption of these compounds onto SPME fiber coatings, particularly within the 0.0 to 0.5% v/v range []. This interference necessitates careful consideration when quantifying this compound and its counterparts in wine samples.

Q3: Can this compound be used as an internal standard in the analysis of other volatile sulfur compounds in wine?

A3: Yes, this compound has proven to be an effective internal standard for specific volatile sulfur compounds in wine. Research indicates that its behavior closely mirrors that of diethyl disulfide, dimethyl trisulfide, hydrogen sulfide, and methanethiol during SPME-GC analysis []. This makes this compound a suitable internal standard for accurately quantifying these compounds in wine samples.

Q4: What role does this compound play in the context of the plant pathogen Sclerotium cepivorum?

A4: this compound, along with other organic sulfur compounds, can stimulate the germination of dormant sclerotia produced by Sclerotium cepivorum, a devastating pathogen affecting Allium crops []. This stimulation exhibits a dose-dependent response, highlighting the compound's potential role in the pathogen's life cycle. Understanding this interaction could pave the way for novel disease management strategies.

Q5: What is the significance of this compound in differentiating between different species of Microcystis?

A5: The production of this compound, along with isopropyl methyl disulfide and diisopropyl trisulfide, serves as a distinctive chemical marker for certain chemotypes within the Microcystis genus []. This characteristic distinguishes them from other chemotypes that primarily release dimethyl disulfide, dimethyl trisulfide, and dimethyl tetrasulfide. This differentiation aids in the classification and understanding of this ecologically important group of cyanobacteria.

Q6: Has this compound been identified in any food products?

A6: Yes, this compound has been identified as an odor-active compound in preserved egg yolk []. While not a primary contributor to the overall aroma profile, its presence, along with other sulfur compounds, adds to the complex flavor profile of this unique food.

Q7: Can this compound be synthesized in the laboratory? If so, what is one method?

A7: Yes, this compound can be synthesized in various ways. One method involves the reaction of diisopropyl sulfide with sulfur dichloride (S2Cl2) in the presence of DABCO (1,4-diazabicyclo[2.2.2]octane). This reaction yields 4-isopropylthio-5-isopropyldithio-1,2-dithiole-3-thione and its dimer, 5,5‘-dithiobis(4-isopropylthio-1,2-dithiol-3-thione). Introducing this compound in the final step allows for the selective production of the disulfide [].

Q8: What spectroscopic techniques have been used to characterize the structure of this compound?

A8: High-resolution microwave spectroscopy has been successfully employed to elucidate the conformational equilibria and molecular structure of this compound []. This technique, combined with quantum chemical calculations, has enabled the identification of three distinct conformers: G'GG', G'GT, and GGG'.

Q9: What is the molecular formula and weight of this compound?

A9: The molecular formula for this compound is C6H14S2, and its molecular weight is 150.32 g/mol.

Q10: Can this compound be used in industrial applications?

A10: Yes, this compound shows promise in desulfurizing oil. Research demonstrates its efficacy in removing sulfur from a this compound oil solution under atmospheric pressure using hydrogen or helium plasmas []. This finding suggests potential applications in refining processes to achieve cleaner fuel options.

Q11: Is there any evidence that this compound can be formed as a byproduct of other chemical processes?

A11: Yes, research indicates that this compound is generated during the gas phase thermolysis of this compound. This finding highlights the potential for its formation as a byproduct in reactions involving sulfur-containing compounds []. Understanding these pathways is crucial for optimizing reaction conditions and minimizing unwanted byproducts.

Q12: Are there any known applications of this compound in materials science?

A12: Yes, this compound is a key component in compositions designed for cleaning and rust prevention, particularly in the manufacturing of semiconductor and display elements []. This application leverages its ability to prevent corrosion in metallic wiring containing copper, showcasing its versatility in specialized material processing.

Q13: Has this compound been found in any aquatic environments other than Lake Neusiedl?

A13: While the research provided focuses on Lake Neusiedl, other studies suggest that this compound and related isopropylthio compounds are present in various inland waters of Japan, particularly those experiencing blooms of Microcystis species []. This wider distribution highlights the ecological relevance of these compounds and their potential impact on aquatic ecosystems.

Q14: What is the significance of characterizing the volatile organic compounds in 'Rossa di Tropea' onions?

A14: Characterizing the volatile organic compounds in 'Rossa di Tropea' onions, including this compound, is crucial for understanding how viral infections, such as the onion yellow dwarf virus, impact the quality and flavor of these onions []. These compounds contribute significantly to the sensory characteristics of the onion, and changes in their concentrations can influence consumer perception and market value.

Q15: What methods are commonly employed to analyze and quantify this compound in various matrices?

A15: Several analytical techniques are commonly employed to identify and quantify this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used, often combined with extraction techniques like solid-phase microextraction (SPME) [, , , , ] or solvent-assisted flavor evaporation (SAFE) [, ]. These methods provide accurate and sensitive measurements of this compound in complex mixtures, such as food products, environmental samples, and biological matrices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。